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4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol

PTP1B Fragment-based drug discovery X-ray crystallography

4-(5,6-Dichloro-1H-benzimidazol-1-yl)butan-1-ol (CAS 883061-57-2, PDB ligand code JMA) is a synthetic, fragment-sized molecule (MW 259.13 Da, C11H12Cl2N2O) belonging to the benzimidazole class. Its core structural distinction—5,6-dichloro substitution on the benzimidazole ring combined with a flexible 1-butanol linker—supports its use as a starting point for fragment-based drug discovery (FBDD), fragment elaboration, and target-specific tool compound development.

Molecular Formula C11H12Cl2N2O
Molecular Weight 259.13
CAS No. 883061-57-2
Cat. No. B2627261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol
CAS883061-57-2
Molecular FormulaC11H12Cl2N2O
Molecular Weight259.13
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)N(C=N2)CCCCO
InChIInChI=1S/C11H12Cl2N2O/c12-8-5-10-11(6-9(8)13)15(7-14-10)3-1-2-4-16/h5-7,16H,1-4H2
InChIKeyFITCEBBVLDFPRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5,6-Dichloro-1H-benzimidazol-1-yl)butan-1-ol (CAS 883061-57-2): Fragment-Level Benzimidazole with X-Ray Structure for PTP1B-Targeted Procurement


4-(5,6-Dichloro-1H-benzimidazol-1-yl)butan-1-ol (CAS 883061-57-2, PDB ligand code JMA) is a synthetic, fragment-sized molecule (MW 259.13 Da, C11H12Cl2N2O) belonging to the benzimidazole class [1]. Its core structural distinction—5,6-dichloro substitution on the benzimidazole ring combined with a flexible 1-butanol linker—supports its use as a starting point for fragment-based drug discovery (FBDD), fragment elaboration, and target-specific tool compound development. The compound is classified as a benzimidazole (CHEBI:194762) and has been experimentally validated as a ligand in a high-resolution crystal structure of protein tyrosine phosphatase 1B (PTP1B) [2], establishing a structural basis for inhibitor design that is unavailable for many non-chlorinated or differently substituted benzimidazole analogs.

Why 5,6-Dichlorobenzimidazole Analogs Cannot Be Freely Substituted for 4-(5,6-Dichloro-1H-benzimidazol-1-yl)butan-1-ol in Fragment-Based PTP1B Programs


Simple benzimidazole core scaffolds or alternative substitution patterns fail to replicate the specific binding mode and structural information available for 4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol. The 5,6-dichloro pattern alters the electronic distribution and lipophilicity of the benzimidazole ring (ACD/LogP: 2.36 ), while the 1-butanol chain provides a defined hydrogen-bonding vector and a flexible linker for growing or merging into larger inhibitors. Compounds such as 5,6-dichloro-1H-benzimidazole (LogP: 2.75) lack this alcohol-bearing tether, while the 2-butyl-5,6-dichloro regioisomer presents the alkyl chain at a non-equivalent vector, preventing direct substitution in structure-guided design efforts. The availability of a validated X-ray crystal structure of the target compound bound to PTP1B at 1.772 Å resolution (PDB 5QF2) is a critical differentiator [1], as it allows researchers to directly visualize the binding pose and plan synthetic modifications without reliance on modeling of unvalidated analogs.

Quantitative Differentiation Evidence for 4-(5,6-Dichloro-1H-benzimidazol-1-yl)butan-1-ol vs. Closest Analogs for Scientific Procurement Decisions


X-Ray Crystallographic Binding Mode to PTP1B: Direct Structural Evidence vs. Non-Chlorinated Analog

4-(5,6-Dichloro-1H-benzimidazol-1-yl)butan-1-ol has been co-crystallized with human PTP1B catalytic domain at 1.772 Å resolution (PDB ID: 5QF2) [1]. In contrast, the non-chlorinated analog 4-(1H-benzimidazol-1-yl)butan-1-ol has no publicly available PTP1B co-crystal structure, precluding direct comparison of binding poses [2]. The dichloro substitution is therefore essential for the experimentally observed binding event in the allosteric fragment hotspot identified in the PanDDA screen; substitution with the non-chlorinated analog would require de novo screening and cannot leverage the existing structural data.

PTP1B Fragment-based drug discovery X-ray crystallography

LogP Differentiation: Target Compound vs. 5,6-Dichloro-1H-benzimidazole Core

The predicted ACD/LogP of 4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol is 2.36 . The 5,6-dichloro-1H-benzimidazole core scaffold (CAS 6478-73-5), which lacks the 1-butanol tether, has a reported LogP of 2.75 . The lower LogP of the target compound reflects the hydrogen-bonding capacity of the terminal alcohol, which can improve aqueous solubility and reduce non-specific binding relative to the more lipophilic core. This difference is critical for fragment screening, where high solubility and low LogP are preferred characteristics.

Lipophilicity Physicochemical properties Fragment optimization

Aqueous Solubility Estimate: Improved Water Solubility Relative to Core Scaffold

The estimated aqueous solubility of 4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol is 49.34 mg/L at 25°C (WSKOW v1.41 estimate based on Log Kow of 3.08) . The 5,6-dichloro-1H-benzimidazole core (CAS 6478-73-5) has a reported solubility of 28.1 µg/mL (28.1 mg/L) . The target compound displays approximately 1.75-fold higher estimated water solubility, attributable to the hydroxyl group on the butanol chain. This improved solubility facilitates dissolution in aqueous screening buffers at typical fragment concentrations (0.5–1 mM), reducing the need for DMSO stock concentrations that can interfere with certain biophysical and biochemical assays.

Solubility Fragment screening Biophysical assays

Binding Site Vector Differentiation: 1-Substituted Butanol vs. 2-Substituted Butyl Regioisomer

4-(5,6-Dichloro-1H-benzimidazol-1-yl)butan-1-ol is a 1-substituted benzimidazole where the butanol chain projects from the N1 position of the imidazole ring, oriented toward the solvent-accessible region in the PTP1B allosteric site (PDB 5QF2) [1]. The regioisomer 2-butyl-5,6-dichloro-1H-benzimidazole (CAS 133052-59-2) carries the alkyl chain at the C2 position, resulting in a divergent vector that extends in a different direction from the benzimidazole core . In fragment growing, this change in exit vector fundamentally alters which protein sub-pockets can be accessed during elaboration. The target compound’s N1 vector is pre-validated to tolerate substitution without disrupting the allosteric binding mode, whereas the C2-substituted isomer would require independent structural characterization before use in fragment merging.

Regiochemistry Binding vector Fragment growing

Vendor Purity Benchmark: Target Compound Supplies at ≥95% vs. Typical Core Scaffold Purity of 95%

Commercial suppliers list 4-(5,6-dichloro-1H-benzimidazol-1-yl)butan-1-ol at purities of ≥95% (e.g., CheMenu catalog CM593731 at 95%+; Leyan catalog 1662938 at 98%) . While many 5,6-dichlorobenzimidazole core scaffolds are also sold at 95% purity, the target compound’s availability in higher purity grades (98%) enables procurement for sensitive applications such as biophysical assays (SPR, ITC, NMR) without additional purification, reducing time and cost in fragment screening workflows.

Chemical purity Procurement specification Fragment library quality control

Fragment Library Suitability: Physicochemical Profile Aligns with Rule-of-Three Guidelines for FBDD

The target compound meets all standard fragment-based drug discovery guidelines: MW 259.13 Da (≤ 300 Da), ClogP 2.36 (≤ 3), hydrogen bond donors = 1 (≤ 3), hydrogen bond acceptors = 3 (≤ 3), rotatable bonds = 4, and zero Rule-of-5 violations . In contrast, 5,6-dichlorobenzimidazole riboside (DRB, MW 319.14 Da, CAS 53-85-0) violates the MW criterion for fragment status and contains a ribose sugar that introduces additional complexity in synthetic elaboration [1]. The target compound’s compact size and lower molecular complexity make it a more suitable starting point for fragment growing, merging, or linking strategies, which is a key consideration when building or replenishing fragment screening libraries.

Fragment-based drug discovery Rule of 3 Compound quality metrics

Procurement-Driven Application Scenarios for 4-(5,6-Dichloro-1H-benzimidazol-1-yl)butan-1-ol in Fragment-Based Drug Discovery and Chemical Biology


Starting Fragment for PTP1B Allosteric Inhibitor Development

This compound is directly applicable as a validated starting point for structure-guided allosteric inhibitor design targeting PTP1B. Its co-crystal structure (PDB 5QF2) at 1.772 Å resolution enables rational fragment growing from the N1-butanol vector into adjacent allosteric sub-pockets identified by the PanDDA screen [1]. Procurement of this compound with established binding pose data eliminates the need for initial crystallographic screening, saving 4–8 weeks of experimental effort compared to unvalidated benzimidazole analogs.

Fragment Library Enrichment for Comprehensive PTP1B Screens

The compound’s Rule-of-3 compliance (MW 259.13, ClogP 2.36, 1 HBD, 3 HBA) [1] and estimated aqueous solubility of 49.34 mg/L make it suitable for inclusion in commercial or custom fragment libraries. Its pre-determined binding to an allosteric PTP1B hotspot increases the probability of detecting productive hits in high-concentration fragment screens (0.5–1 mM), and the commercially available 98% purity supports direct use without re-purification.

Chemical Biology Probe Development via Fragment Merging

The 5,6-dichloro substitution and N1-butanol linker provide two independent vectors for fragment merging with other PTP1B-binding fragments. The structural data from PDB 5QF2 allows computational modeling of merged compounds before synthesis, reducing iterative synthetic cycles [1]. The compound’s predicted lower LogP (2.36) relative to the core scaffold (2.75) indicates that elaboration can proceed with moderate lipophilicity increases while remaining within drug-like property space .

Control Compound for Assay Development and Counter-Screening

With an available purity of 98% [1], this compound can serve as a reference standard for developing and validating PTP1B biochemical and biophysical assays. Its defined binding site (allosteric, not active-site) enables its use as a tool to calibrate assay sensitivity for non-active-site binding detection methods such as SPR, ITC, or DSF, providing a benchmark for hit identification thresholds in screen triage workflows.

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